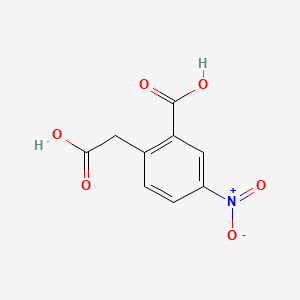

2-(Carboxymethyl)-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(carboxymethyl)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-8(12)3-5-1-2-6(10(15)16)4-7(5)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIFWNXJOHQQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the properties of 2-(Carboxymethyl)-5-nitrobenzoic acid?

An In-depth Technical Guide to 2-(Carboxymethyl)-5-nitrobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 3898-66-6), a dicarboxylic acid derivative of nitrobenzene. Also known under its synonym, 4-Nitrohomophthalic acid, this compound serves as a versatile intermediate in organic synthesis. Its bifunctional nature, combining two carboxylic acid groups with a reactive nitroaromatic system, makes it a valuable building block for the construction of more complex molecular architectures. This document details its physicochemical properties, a validated synthesis protocol, in-depth analysis of its expected spectroscopic characteristics, and guidance on its safe handling and storage. The insights provided are intended to support its effective application in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

This compound is a structurally distinct aromatic compound. The presence of two carboxylic acid groups at positions 1 and 2 (via a methylene bridge) and a nitro group at position 5 of the benzene ring dictates its chemical behavior and physical properties.

Nomenclature and Structure

-

Systematic IUPAC Name: this compound

-

Synonym: 4-Nitrohomophthalic acid

-

CAS Number: 3898-66-6

-

Molecular Formula: C₉H₇NO₆

-

Molecular Weight: 225.16 g/mol

The chemical structure, featuring an ortho-disubstituted benzene ring with a nitro group para to the carboxymethyl substituent, is presented below.

Caption: Synthesis workflow for this compound.

Experimental Protocol: This protocol is adapted from a documented synthesis procedure.[1]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, place a measured quantity of homophthalic acid.

-

Reagent Addition: Slowly add fuming nitric acid dropwise to the cooled homophthalic acid with continuous stirring. The temperature should be carefully maintained at 0°C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 5 hours.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and precipitate the product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.

-

Drying: Dry the final product in a desiccator to yield this compound.[1]

Chemical Reactivity

The reactivity of this molecule is governed by its three functional groups:

-

Carboxylic Acids: Both the benzoic acid and the acetic acid moieties can undergo standard reactions such as esterification, amide formation (e.g., via activation with coupling agents), and reduction to alcohols. The differing pKa values of the two acids may allow for selective reactions under carefully controlled conditions.

-

Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amine group (e.g., using SnCl₂/HCl, H₂/Pd-C), which is a common strategy in pharmaceutical synthesis to introduce a key building block for further elaboration.[3] The resulting amino dicarboxylic acid is a valuable precursor for heterocyclic synthesis.

-

Aromatic Ring: The ring is deactivated towards further electrophilic substitution due to the presence of the nitro and carboxyl groups. However, it is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

Spectroscopic Analysis

While specific spectral data for this compound is not widely published, its structure allows for a robust prediction of its key spectroscopic features based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

-

¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons and the two methylene protons.

-

Aromatic Region (δ 7.5-8.5 ppm): The protons on the nitro-substituted ring will be significantly deshielded. The proton ortho to the nitro group and between the two carboxyl substituents is expected to be the most downfield. Splitting patterns (doublets, doublet of doublets) will be complex due to their meta and ortho couplings.

-

Methylene Protons (δ ~3.5-4.0 ppm): A singlet corresponding to the two protons of the -CH₂- group is expected.

-

Carboxylic Protons (δ >10 ppm): Two broad singlets corresponding to the acidic protons are expected, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbons (δ ~165-175 ppm): Two distinct signals for the two carboxylic acid carbons are anticipated.[3]

-

Aromatic Carbons (δ ~120-150 ppm): Six signals for the aromatic carbons are expected. The carbon atom attached to the nitro group will be significantly deshielded.

-

Methylene Carbon (δ ~35-45 ppm): A signal for the -CH₂- carbon is expected.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the hydroxyl, carbonyl, and nitro groups.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1760-1690 cm⁻¹.[4] Due to the two different carboxyl environments (one conjugated with the ring, one aliphatic), this band may be broadened or split.

-

N-O Stretch (Nitro Group): Two strong, characteristic bands are definitive for the nitro group: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[5][4]

-

C-H Aromatic Stretch: Weak to medium bands are expected just above 3000 cm⁻¹.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry under negative ion mode, the molecular ion [M-H]⁻ would be expected at m/z 224.0. Key fragmentation pathways would likely involve the loss of water (-18 Da), the loss of a carboxyl group (-45 Da as COOH), and the loss of the nitro group (-46 Da as NO₂).[6] Sequential losses, such as the loss of both a water molecule and a carboxyl group, are also probable.

Applications and Research Interest

This compound is primarily utilized as an intermediate in organic synthesis. Its value lies in its capacity to be transformed into more complex molecules. While specific, large-scale applications are not widely documented, its structural motifs are relevant to pharmaceutical and materials science.

-

Pharmaceutical Synthesis: The reduction of the nitro group to an amine is a key transformation. The resulting 2-(carboxymethyl)-5-aminobenzoic acid is a precursor for synthesizing heterocyclic compounds and analogs of bioactive molecules. For example, related aminonitrobenzoic acids are used as starting materials for anthelmintic drugs, anticancer agents, and antivirals.[7] Derivatives of similar chloro-nitrobenzoic acids have also been investigated as potential antibacterial agents.[8]

-

Linker/Spacer in Materials Science: As a dicarboxylic acid, it can be used as a monomer for the synthesis of polyesters or polyamides. The nitro group can be further functionalized to tune the material's electronic or physical properties.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. The following information is based on available supplier safety data.[1]

-

Hazard Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.[1][9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

Synthonix. This compound. Available at: [Link]

-

AA Blocks. This compound. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2025). Available at: [Link]

-

The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Carboxymethyl)-5-nitrobenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Carboxymethyl)-5-nitrobenzoic acid, a key organic intermediate, holds significant potential in the landscape of pharmaceutical and chemical synthesis. Its unique molecular architecture, featuring a nitro-substituted benzoic acid moiety with a carboxymethyl group, offers versatile reactivity for the construction of complex molecular frameworks. This guide provides a comprehensive overview of its structural formula, IUPAC nomenclature, physicochemical properties, and detailed insights into its synthesis and applications, particularly within the realm of drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and scientists, enabling them to leverage the full potential of this important chemical entity.

Introduction

This compound (CAS No: 3898-66-6) is a dicarboxylic acid derivative of nitrobenzene.[1] The presence of two carboxylic acid groups with different acidities, along with an electron-withdrawing nitro group on the aromatic ring, imparts a unique chemical reactivity to the molecule, making it a valuable building block in organic synthesis. This guide aims to provide a detailed technical overview of this compound, with a focus on its structural attributes, synthesis, and potential applications as a pharmaceutical intermediate.

Structural Formula and IUPAC Name

The structural formula and IUPAC name are fundamental identifiers for any chemical compound.

Structural Formula:

IUPAC Name: this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, application, and the design of synthetic routes.

| Property | Value | Reference |

| CAS Number | 3898-66-6 | [1] |

| Molecular Formula | C₉H₇NO₆ | [1] |

| Molecular Weight | 225.16 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 484.0±35.0 °C at 760 mmHg | |

| Density | 1.594 g/cm³ | |

| Storage Condition | Room temperature, dry and sealed |

Synthesis of this compound

Conceptual Synthetic Pathway:

A potential synthetic route for this compound.

Experimental Protocol (Hypothetical):

-

Step 1: Oxidation. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitrophenylacetic acid in an appropriate solvent (e.g., a mixture of pyridine and water).

-

Step 2: Reagent Addition. Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), to the solution while monitoring the reaction temperature.

-

Step 3: Reaction. Heat the reaction mixture to reflux for a sufficient period to ensure complete oxidation of the methyl group to a carboxylic acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 4: Work-up. After the reaction is complete, cool the mixture to room temperature and quench any excess oxidizing agent. Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid product.

-

Step 5: Purification. Collect the crude product by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent to obtain pure this compound.

Note: This is a conceptual protocol and would require optimization of reaction conditions, solvents, and purification methods in a laboratory setting.

Spectroscopic Characterization (Predicted)

Spectroscopic data is crucial for the structural elucidation and purity assessment of a synthesized compound. While experimental spectra for this compound are not widely available, predicted spectra can provide valuable insights.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the two carboxylic acid protons. The aromatic protons would likely appear as complex multiplets in the downfield region, influenced by the electron-withdrawing nitro group. The methylene protons would be a singlet, and the carboxylic acid protons would appear as broad singlets at a very downfield chemical shift.

¹³C NMR (Predicted): The carbon NMR spectrum would show signals for the two carbonyl carbons of the carboxylic acid groups, the aromatic carbons, and the methylene carbon. The chemical shifts of the aromatic carbons would be influenced by the positions of the nitro and carboxymethyl substituents.

FTIR (Predicted): The infrared spectrum would be characterized by strong, broad absorption bands for the O-H stretching of the carboxylic acid groups, sharp and strong C=O stretching vibrations for the carbonyl groups, and characteristic absorption bands for the N-O stretching of the nitro group and C-H stretching of the aromatic ring.

Mass Spectrometry (Predicted): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (225.16 g/mol ) and characteristic fragmentation patterns.

Applications in Drug Development

Nitrobenzoic acid derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized to build complex molecular architectures.

While specific drugs synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. The dicarboxylic acid functionality can be exploited for the synthesis of esters, amides, and heterocyclic systems. For example, similar structures are utilized in the synthesis of anti-inflammatory agents and other therapeutic compounds.[2]

Potential Synthetic Utility:

Potential synthetic transformations of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[3][4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[4]

In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[5]

Conclusion

This compound is a versatile chemical intermediate with significant potential in pharmaceutical and chemical synthesis. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its known properties and logical predictions for its synthesis and reactivity. Further research into the synthetic routes and applications of this compound is warranted to fully explore its utility in the development of novel therapeutics and other advanced materials.

References

- Google Patents. (n.d.). EP0897910B1 - Process for the preparation of 2-carboxy-5-nitrobenzene sulphonic acid and its salts by oxidation.

-

PubChem. (n.d.). 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US6127572A - Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid and salts thereof by oxidation.

- Google Patents. (n.d.). US6127572A - Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid and salts thereof by oxidation.

-

MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 24(13), 10853. [Link]

- Satyanarayana, V., Sreekanth, K., & Kumar, K. R. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry, 268(2), 404-407.

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

- Khodaei, M. M., Khosropour, A. R., & Moghanian, H. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Journal of the Iranian Chemical Society, 4(3), 336-339.

-

SIELC Technologies. (2018, May 16). 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.

- Farag, M. A., et al. (2025). Gas chromatography-mass spectrometry and Fourier-transform infrared spectroscopy coupled to chemometrics for metabolome analysis of different milk types. PeerJ, 13, e19921.

-

SpectraBase. (n.d.). Benzoic acid, p-nitrobenzyl ester. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). Retrieved from [Link]

- Google Patents. (n.d.). US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids.

- Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.

-

NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

-

Beilstein Journals. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 527-561. [Link]

Sources

Synthesis pathways for 2-(Carboxymethyl)-5-nitrobenzoic acid

An In-depth Technical Guide to the Synthesis of 2-(Carboxymethyl)-5-nitrobenzoic Acid

Introduction

This compound, also known as 5-nitrohomophthalic acid, is a bespoke chemical entity with significant potential as a versatile building block in the synthesis of complex organic molecules. Its trifunctional nature, featuring a nitro group and two distinct carboxylic acid moieties, offers multiple reaction sites for the construction of novel pharmaceuticals, functional materials, and other specialty chemicals. The strategic placement of the nitro group, a readily transformable functional group, further enhances its synthetic utility. This technical guide provides a comprehensive exploration of the primary and alternative synthetic pathways to this compound, complete with detailed experimental protocols, mechanistic insights, and characterization data to support researchers, scientists, and drug development professionals in their endeavors.

Primary Synthesis Pathway: Electrophilic Nitration of 2-(Carboxymethyl)benzoic Acid

The most direct and logical approach to the synthesis of this compound is the electrophilic aromatic substitution of the commercially available precursor, 2-(carboxymethyl)benzoic acid (homophthalic acid). This pathway leverages the well-established nitration chemistry of aromatic carboxylic acids.

Reaction Scheme and Mechanistic Rationale

The core of this synthesis is the nitration of the benzene ring using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Mechanism:

-

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Electrophilic Attack and Regioselectivity: The nitronium ion then attacks the electron-rich aromatic ring of 2-(carboxymethyl)benzoic acid. The regiochemical outcome of this substitution is dictated by the directing effects of the two existing substituents: the carboxylic acid group (-COOH) at position 1 and the carboxymethyl group (-CH₂COOH) at position 2.

-

The carboxylic acid group is an electron-withdrawing group and, therefore, a meta-director .

-

The carboxymethyl group , being an alkyl derivative with an electron-withdrawing carboxylic acid, is considered a weakly deactivating group and an ortho, para-director .

The confluence of these directing effects strongly favors the introduction of the nitro group at the 5-position , which is meta to the carboxylic acid and para to the carboxymethyl group. This alignment of directing effects is advantageous for achieving high regioselectivity.

-

Overall Reaction:

Caption: Nitration of 2-(Carboxymethyl)benzoic Acid.

Experimental Protocol

This protocol is based on established procedures for the nitration of benzoic acid and its derivatives and is adapted for the specific substrate, 2-(carboxymethyl)benzoic acid.[1][2]

Materials and Equipment:

-

2-(Carboxymethyl)benzoic acid (Homophthalic acid)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Deionized water

-

Ice

-

Ethanol (for recrystallization)

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 50 mL of concentrated sulfuric acid. Place the flask in an ice bath and stir until the acid cools to below 10 °C.

-

Addition of Starting Material: Slowly add 10.0 g (0.055 mol) of 2-(carboxymethyl)benzoic acid to the cold sulfuric acid in small portions, ensuring the temperature does not exceed 15 °C. Stir until all the solid has dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 4.2 mL (approx. 0.066 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 2-(carboxymethyl)benzoic acid over a period of 30-45 minutes. Maintain the reaction temperature between 5-10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A white to pale yellow precipitate should form.

-

Isolation of Crude Product: Allow the ice to melt completely, and then collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water until the washings are neutral to pH paper.

-

Purification: The crude this compound can be purified by recrystallization from a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

| Parameter | Value |

| Starting Material | 2-(Carboxymethyl)benzoic acid |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ |

| Reaction Temperature | 5-10 °C |

| Reaction Time | ~3 hours |

| Work-up | Quenching on ice, filtration |

| Purification | Recrystallization |

Workflow Diagram

Caption: Primary Synthesis Workflow.

Alternative Synthesis Pathway: Side-Chain Oxidation of 2-Methyl-5-nitrobenzoic Acid

An alternative strategy involves starting with a molecule that already contains the desired nitro group and methyl group at the appropriate positions, namely 2-methyl-5-nitrobenzoic acid, and then performing a selective oxidation of the methyl group to a carboxymethyl group.

Reaction Scheme and Rationale

The side-chain oxidation of alkylbenzenes to carboxylic acids is a well-known transformation, often employing strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇).[3][4][5] The challenge in this proposed pathway lies in achieving selective oxidation to the carboxymethyl group (-CH₂COOH) rather than complete oxidation to a second carboxylic acid group, which would yield 5-nitroisophthalic acid.

Controlling the stoichiometry of the oxidant and the reaction conditions (temperature, time) would be critical to favor the formation of the desired product. This pathway is presented as a potential, though less direct, alternative that may require significant optimization.

Proposed Reaction:

Caption: Oxidation of 2-Methyl-5-nitrobenzoic Acid.

Proposed Experimental Approach and Challenges

A potential starting point for developing a selective oxidation protocol could involve the use of milder oxidizing agents or a stepwise approach.

Proposed Protocol Outline:

-

Benzylic Bromination: The methyl group of 2-methyl-5-nitrobenzoic acid could first be selectively brominated using N-bromosuccinimide (NBS) and a radical initiator to form 2-(bromomethyl)-5-nitrobenzoic acid.

-

Cyanation: The resulting benzylic bromide could then be reacted with sodium cyanide to introduce a cyano group, yielding 2-(cyanomethyl)-5-nitrobenzoic acid.

-

Hydrolysis: Finally, hydrolysis of the nitrile functionality under acidic or basic conditions would yield the desired carboxymethyl group.

This multi-step approach offers greater control over the oxidation state of the side chain.

| Parameter | Value (Proposed) |

| Starting Material | 2-Methyl-5-nitrobenzoic acid |

| Key Steps | Benzylic Bromination, Cyanation, Hydrolysis |

| Key Reagents | NBS, AIBN, NaCN, H₃O⁺/OH⁻ |

| Challenges | Achieving high yields in each step, handling of toxic cyanide reagents. |

Workflow Diagram for Alternative Pathway

Sources

CAS number and molecular weight of 2-(Carboxymethyl)-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-(Carboxymethyl)-5-nitrobenzoic acid, a key organic intermediate. Recognizing the nuanced requirements of our audience—researchers, scientists, and professionals in drug development—this document moves beyond a simple recitation of facts. Instead, it offers an in-depth exploration of the compound's properties, synthesis, and applications, grounded in established scientific principles. The structure of this guide is designed to be intuitive, following a logical progression from fundamental characteristics to practical applications, ensuring that the information is not only accessible but also directly applicable to a laboratory and research setting.

Core Molecular Identity

Chemical Structure and Identifiers

This compound is a disubstituted benzoic acid derivative. The molecule features a benzoic acid backbone with a carboxymethyl group (-CH₂COOH) at the 2-position and a nitro group (-NO₂) at the 5-position. This specific arrangement of functional groups dictates its chemical reactivity and utility as a synthetic building block.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence solubility, reactivity, and handling characteristics.

| Property | Value | Source |

| CAS Number | 3898-66-6 | [1] |

| Molecular Formula | C₉H₇NO₆ | [1] |

| Molecular Weight | 225.16 g/mol | [1] |

| Appearance | White to dark yellow powder or crystals | - |

| Storage | Sealed in a dry environment at room temperature | - |

Synthesis and Manufacturing

While specific, detailed industrial synthesis routes for this compound are proprietary, a plausible synthetic pathway can be inferred from established organic chemistry principles. A common approach for creating such molecules involves the modification of a readily available starting material. One potential route is the oxidation of a precursor molecule, such as 2-methyl-5-nitrobenzoic acid.

Conceptual Synthesis Workflow

The transformation of a methyl group to a carboxymethyl group is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity.

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the presence of multiple reactive sites: two carboxylic acid groups and a nitro group. These functional groups can be selectively modified to build more complex molecular architectures.

Role as a Synthetic Building Block

The primary application of this compound is as a scaffold in the synthesis of novel molecules. The carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a versatile handle for chemical transformations. The nitro group can be reduced to an amine, which can then undergo a wide range of reactions, including diazotization and coupling to other molecules.

This versatility makes this compound a key component in the construction of compound libraries for drug discovery screening. By systematically modifying the functional groups, researchers can generate a diverse set of molecules to test for biological activity.

Safety and Handling

As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification and Precautionary Measures

Based on available safety data, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The corresponding GHS pictogram is GHS07 (Exclamation Mark), and the signal word is "Warning".

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate footwear.

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its unique molecular structure, featuring multiple reactive functional groups, provides a versatile platform for the creation of novel and complex molecules. While detailed experimental protocols for its synthesis and specific applications are often proprietary, a solid understanding of its fundamental properties and reactivity allows researchers to effectively incorporate this valuable building block into their synthetic strategies. As with all chemical work, a commitment to safety and proper handling is paramount.

References

Sources

Key literature and discovery of 2-(Carboxymethyl)-5-nitrobenzoic acid

An In-depth Technical Guide to 2-(Carboxymethyl)-5-nitrobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 3898-66-6), a specialized aromatic dicarboxylic acid. Commonly known as 5-Nitrohomophthalic acid, this compound serves as a versatile building block in synthetic organic chemistry. This document details its historical context, a validated synthesis protocol via the nitration of homophthalic acid, its key physicochemical properties, and its reactivity profile. The guide explores its utility as a precursor for advanced intermediates, such as in the synthesis of indenoisoquinolines, highlighting its potential for researchers in medicinal chemistry and materials science. Diagrams illustrating the synthetic pathway and molecular reactivity are provided to enhance understanding.

Introduction and Core Concepts

This compound is a highly functionalized aromatic compound distinguished by three key structural features: a benzene ring, a nitro group (-NO₂), and two distinct carboxylic acid moieties. One carboxyl group is directly attached to the aromatic ring, while the other is linked via a methylene (-CH₂-) bridge, classifying it as a homophthalic acid derivative.

This unique arrangement of functional groups imparts a rich and versatile chemical reactivity, making it a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aromatic ring toward electrophilic substitution, while simultaneously providing multiple sites for nucleophilic attack and derivatization. Its most significant role is as a precursor, where the functional groups can be selectively modified to build elaborate molecular architectures.

Discovery and Synthesis: The Nitration of Homophthalic Acid

The discovery of this compound is fundamentally linked to its first chemical synthesis. The most direct and established method for its preparation is the electrophilic nitration of its parent compound, homophthalic acid (2-(carboxymethyl)benzoic acid).

Rationale of the Synthetic Approach

The nitration of an aromatic ring is a classic electrophilic substitution reaction. In the case of homophthalic acid, the substituents on the ring—the carboxyl group (-COOH) and the carboxymethyl group (-CH₂COOH)—are both meta-directing and deactivating. However, the carboxymethyl group is less deactivating than the carboxyl group. This directs the incoming electrophile, the nitronium ion (NO₂⁺), to the position para to the carboxymethyl group and meta to the carboxyl group, resulting in the desired 5-nitro isomer with high regioselectivity. The reaction is typically performed using a strong nitrating agent, such as fuming nitric acid, often at reduced temperatures to control the exothermic reaction and prevent side product formation.

Visualized Synthetic Workflow

Caption: Key reaction pathways for this compound.

Applications in Research and Development

The primary application of this compound is as an intermediate in multi-step organic synthesis, particularly in the field of medicinal chemistry.

Precursor to Indenoisoquinolines

A significant application is in the synthesis of indenoisoquinolines, a class of compounds investigated as anticancer agents that inhibit enzymes like Topoisomerase I (Top1) and Tyrosyl-DNA-Phosphodiesterase I (Tdp1). [1]In these syntheses, 5-nitrohomophthalic acid is first converted to its anhydride, which then undergoes condensation with a Schiff base to construct the core indenoisoquinoline scaffold. [1]The nitro group is often carried through several steps before being reduced to an amine, which can then be further functionalized to modulate the biological activity of the final compound. [1]

Synthesis of Isocoumarins

The compound is also used to synthesize substituted isocoumarins. The aliphatic carboxyl group can be selectively esterified, and the resulting monoester can then be cyclized to form 4-chloroisocoumarins. [2]The nitro group on the aromatic ring can then be reduced to an amino group, providing a handle for further derivatization to create libraries of compounds for biological screening, such as for inhibitors of pancreatic cholesterol esterase. [2]

Building Block for Azo Dyes and Polymers

While direct evidence is specific to its isomer, 5-nitroisophthalic acid, the resulting 5-amino derivative (obtained after reduction) is a valuable diazo component for creating azo dyes. Similarly, dicarboxylic acids of this type are used as monomers or polymerizing agents in the production of specialty polymers and resins. [3]

Conclusion

This compound, or 5-Nitrohomophthalic acid, represents a strategically important, albeit specialized, chemical intermediate. Its value is derived not from direct applications but from the synthetic versatility afforded by its trifunctional nature. The well-defined regiochemistry of its synthesis via nitration of homophthalic acid makes it an accessible starting material. For researchers in drug discovery and materials science, this compound offers a robust platform for constructing complex molecular frameworks, particularly for heterocyclic systems like indenoisoquinolines and isocoumarins. A thorough understanding of its reactivity is key to unlocking its full potential as a foundational building block in advanced organic synthesis.

References

- CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid. (n.d.). Google Patents.

-

homophthalic acid and anhydride. (n.d.). Organic Syntheses Procedure. Retrieved January 2, 2026, from [Link]

-

Cushman, M., et al. (2016). Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1). PMC - NIH. Retrieved January 2, 2026, from [Link]

-

Journal of the Chemical Society (Resumed). (1926-1965). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

2-((Carboxymethyl)thio)-5-nitrobenzoic acid | C9H7NO6S | CID 3015315. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

An Efficient and Regiospecific Esterification of Dioic Acids Using PTSA | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

- WO1985002615A1 - Nitration of phthalic acid and phthalic anhydride using nitric acid. (n.d.). Google Patents.

-

4-Nitro-homophthalic acid | CAS#:3898-66-6. (n.d.). Chemsrc. Retrieved January 2, 2026, from [Link]

-

Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. (2013). TSI Journals. Retrieved January 2, 2026, from [Link]

-

Heynekamp, J. J., et al. (2008). Isocoumarin-based Inhibitors of Pancreatic Cholesterol Esterase. PMC - NIH. Retrieved January 2, 2026, from [Link]

-

3-nitrophthalic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 2, 2026, from [Link]

-

Index of authors, 1951. (1951). Journal of the Chemical Society (Resumed). Retrieved January 2, 2026, from [Link]

-

2-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 519683. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Nitration of phthalic acid and its reduction | DOCX. (n.d.). Slideshare. Retrieved January 2, 2026, from [Link]

-

5-Nitroisophthalic acid. (n.d.). Richman Chemical Inc. Retrieved January 2, 2026, from [Link]

-

Jones, W. M., et al. (1975). The Cyclopropylidene: Generation and Reactions. Journal of the American Chemical Society. Retrieved January 2, 2026, from [Link]

-

On the nitration of phthalic acid and isophthalic acid. (n.d.). KNAW. Retrieved January 2, 2026, from [Link]

-

2-((Carboxymethyl)thio)-5-nitrobenzoic acid. (2018). SIELC Technologies. Retrieved January 2, 2026, from [Link]

- CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid. (n.d.). Google Patents.

-

Showing metabocard for 5-Mercapto-2-nitro-benzoic acid (HMDB0245253). (2021). Human Metabolome Database. Retrieved January 2, 2026, from [Link]

- Journal of the Chemical Society. (n.d.). Google Books.

-

1,4-dibromo-2,5-dimethoxybenzene. (n.d.). ChemSynthesis. Retrieved January 2, 2026, from [Link]

-

Effect of Nitrogen on Polysaccharide Production in a Porphyridium sp. (1990). ASM Journals. Retrieved January 2, 2026, from [Link]

-

2-chloro-1H-imidazole. (n.d.). ChemSynthesis. Retrieved January 2, 2026, from [Link]

-

3,4-difluoro-1H-pyrrole. (n.d.). ChemSynthesis. Retrieved January 2, 2026, from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocoumarin-based Inhibitors of Pancreatic Cholesterol Esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Nitroisophthalic acid — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

An In-depth Technical Guide to the Potential Research Applications of 2-(Carboxymethyl)-5-nitrobenzoic acid

Abstract

2-(Carboxymethyl)-5-nitrobenzoic acid is a multifaceted aromatic compound poised for significant utility across a spectrum of scientific disciplines. Its unique trifunctional architecture, comprising a nitro group and two carboxylic acid moieties with differential reactivity, establishes it as a highly versatile building block. This guide elucidates the core chemical principles governing its reactivity and explores its prospective applications in organic synthesis, medicinal chemistry, and materials science. We will delve into its potential as a precursor for novel heterocyclic scaffolds, a bifunctional linker in targeted drug delivery systems, and a ligand for the construction of advanced materials such as metal-organic frameworks (MOFs) and specialty polymers. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven insights to unlock the full potential of this promising molecule.

Molecular Architecture and Reactivity Profile

The research potential of this compound stems directly from its distinct molecular structure. A thorough understanding of its functional groups is paramount to appreciating its versatility.

The molecule possesses three key functional domains:

-

Aromatic Nitro Group (-NO₂): This strongly electron-withdrawing group deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, it is readily reducible to an amine (-NH₂), providing a reactive handle for a vast array of chemical transformations.

-

Benzoic Acid Moiety (-COOH directly on the ring): This carboxylic acid is conjugated with the aromatic ring, influencing its acidity and reactivity. It serves as a primary site for forming amide bonds, esters, and for coordination with metal ions.

-

Carboxymethyl Group (-CH₂COOH): This aliphatic carboxylic acid is more sterically accessible and possesses a different pKa compared to its aromatic counterpart. This differential reactivity allows for selective chemical modifications at one carboxyl group while leaving the other intact.

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| CAS Number | 3898-66-6 | BLD Pharm[1] |

| Molecular Formula | C₉H₇NO₆ | BLD Pharm[1] |

| Molecular Weight | 225.16 g/mol | BLD Pharm[1] |

| Boiling Point | 484.0±35.0°C at 760 mmHg | MySkinRecipes[2] |

| Density | 1.594g/cm³ | MySkinRecipes[2] |

Note: Experimental data for this specific molecule is limited; some values are predicted based on its structure and data from similar compounds.

The interplay of these functional groups allows for a high degree of control in synthetic strategies, making it a valuable scaffold for combinatorial chemistry and the development of complex molecular architectures.

Caption: Key functional groups and their associated reactivity in this compound.

Potential Applications in Organic Synthesis

The true power of this compound lies in its capacity as a versatile synthon. Its trifunctional nature opens doors to a multitude of synthetic pathways.

Synthesis of Novel Heterocyclic Compounds

The presence of a reducible nitro group in proximity to two carboxylic acid functions makes this molecule an excellent precursor for a variety of heterocyclic systems. The reduction of the nitro group to an amine is a pivotal first step, yielding 5-amino-2-(carboxymethyl)benzoic acid. This intermediate can then undergo intramolecular condensation reactions to form novel lactams and other bicyclic structures. Furthermore, the resulting amino dicarboxylic acid can be a starting point for the synthesis of more complex heterocyclic systems, such as benzodiazepines or quinolones, by reacting it with appropriate diketones or other bifunctional reagents. The synthesis of heterocyclic compounds from nitrobenzoic acid derivatives is a well-established strategy in organic chemistry.[3]

Hypothetical Workflow: Synthesis of a Lactam Derivative

Caption: A potential synthetic pathway from this compound to a novel lactam.

Experimental Protocol: Reduction of the Nitro Group

-

Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount (e.g., 5-10 mol%) of palladium on carbon (Pd/C).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-(carboxymethyl)benzoic acid, which can be purified further by recrystallization or column chromatography.

Causality: The choice of a catalytic hydrogenation method is due to its high efficiency and clean reaction profile, typically yielding the desired amine without the need for harsh reagents.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound make it an attractive starting point for the design and synthesis of new therapeutic agents.

As a Bifunctional Linker in Drug Conjugates

The molecule's two carboxylic acid groups with differing reactivity make it an ideal candidate for use as a bifunctional linker.[4][5] In targeted drug delivery systems like Antibody-Drug Conjugates (ADCs) or Peptide-Drug Conjugates (PDCs), a linker is crucial for connecting a targeting moiety to a cytotoxic payload.[6][7] The more sterically accessible carboxymethyl group could be selectively coupled to a payload, while the benzoic acid moiety could be attached to the targeting antibody or peptide. The nitro group could be retained to modulate solubility or reduced to an amine for further functionalization of the linker, potentially influencing the stability and release characteristics of the conjugate.

Logical Relationship: Application as a Bifunctional Linker

Sources

- 1. 3898-66-6|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of New Heterocyclic Compounds derived from m-methyl benzoic acid and P-nitro benzoic acid and study of Biological activity for some of these compounds. | جامعة النهرين | Al-Nahrain University [nahrainuniv.edu.iq]

- 4. biosynsis.com [biosynsis.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of 2-(Carboxymethyl)-5-nitrobenzoic acid

Introduction

2-(Carboxymethyl)-5-nitrobenzoic acid is a multifaceted organic molecule poised for significant applications in drug discovery and fine chemical synthesis. Its unique trifunctional structure, featuring a benzoic acid moiety, a phenylacetic acid substituent, and a nitro group, presents a rich landscape for chemical modifications. This guide provides an in-depth analysis of the reactivity of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its chemical behavior and synthetic potential. By examining the interplay of its functional groups and the underlying electronic and steric effects, we can unlock its utility as a versatile building block in the creation of novel molecular architectures.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₉H₇NO₆ and a molecular weight of 225.16 g/mol , is a crystalline solid at room temperature.[1] Its structure is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a carboxymethyl group at position 2, and a nitro group at position 5.

| Property | Value | Source |

| CAS Number | 3898-66-6 | [1] |

| Molecular Formula | C₉H₇NO₆ | [1] |

| Molecular Weight | 225.16 g/mol | [1] |

| Boiling Point | 484.0±35.0°C at 760 mmHg | [1] |

| Density | 1.594g/cm³ | [1] |

The presence of two carboxylic acid groups and a nitro group imparts a high degree of polarity to the molecule, influencing its solubility and chromatographic behavior.

Electronic and Steric Landscape: The Key to Reactivity

The reactivity of this compound is governed by the electronic and steric interplay of its three key functional groups.

The Influence of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. This has several important consequences:

-

Increased Acidity: The strong electron-withdrawing nature of the nitro group stabilizes the conjugate bases of both carboxylic acids, making them more acidic than their non-nitrated counterparts. This effect is more pronounced on the benzoic acid moiety due to its closer proximity to the nitro group's resonance effect.

-

Deactivation of the Aromatic Ring: The nitro group deactivates the benzene ring towards electrophilic aromatic substitution reactions. This is a common characteristic of nitroaromatic compounds.[2]

The "Ortho Effect" and Steric Hindrance

The carboxymethyl group at the ortho position relative to the benzoic acid's carboxyl group introduces significant steric hindrance. This "ortho effect" can force the benzoic carboxyl group out of the plane of the benzene ring, which can further enhance its acidity by disrupting resonance stabilization of the neutral acid form.

The steric bulk around the 2-position will also influence the accessibility of the adjacent carboxylic acid and the aromatic ring to incoming reagents.

Reactivity of the Functional Groups

The chemical behavior of this compound is a composite of the reactions characteristic of its individual functional groups, modulated by the electronic and steric factors discussed above.

Reactions of the Carboxylic Acid Groups

Both the benzoic acid and the acetic acid moieties can undergo typical carboxylic acid reactions:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst will yield the corresponding mono- or di-esters. The relative reactivity of the two carboxyl groups will depend on steric hindrance and electronic effects.

-

Amide Formation: Treatment with amines, often activated by coupling agents, will produce amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

-

Acid Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acids to the more reactive acid chlorides, which are versatile intermediates for further transformations.

Reactions of the Nitro Group

The nitro group is a versatile functional handle for a variety of transformations:

-

Reduction to an Amine: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). The resulting 2-(carboxymethyl)-5-aminobenzoic acid is a valuable intermediate for the synthesis of heterocycles and other complex molecules.[3]

-

Nucleophilic Aromatic Substitution: While the nitro group itself is not typically displaced, its strong electron-withdrawing effect can activate the aromatic ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Reactions of the Aromatic Ring

As previously mentioned, the benzene ring is deactivated towards electrophilic aromatic substitution. However, under forcing conditions, further substitution may be possible, with the directing effects of the existing substituents guiding the position of the incoming electrophile.

Potential Synthetic Pathways

References

A Senior Application Scientist's Guide to 2-(Carboxymethyl)-5-nitrobenzoic acid: Commercial Availability, Quality Control, and Synthetic Utility

This technical guide provides an in-depth analysis of 2-(Carboxymethyl)-5-nitrobenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its commercial landscape, critical quality attributes, and practical applications, offering field-proven insights to streamline its procurement and use in the laboratory.

Chemical Profile and Identification

Proper identification is the cornerstone of chemical sourcing. This compound is a dicarboxylic acid derivative of toluene, characterized by a nitro group substitution.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 3898-66-6 |

| Molecular Formula | C₉H₇NO₆ |

| Molecular Weight | 225.16 g/mol [1] |

| Appearance | White to dark yellow powder or crystals[2] |

| SMILES | O=C(O)C1=CC(=O)=CC=C1CC(O)=O[1] |

| InChI Key | QHIFWNXJOHQQTH-UHFFFAOYSA-N[2] |

Commercial Availability and Supplier Landscape

The accessibility of this compound ranges from laboratory-scale quantities to bulk orders for process development. The choice of supplier should be guided by factors such as purity, available documentation (Certificate of Analysis, SDS), and lead times.

| Supplier | Typical Purity | Notes |

| BLD Pharmatech | 95%[2] | Available through distributors like Sigma-Aldrich. Offers detailed documentation including CoA and COO.[2] |

| Vibrant Pharma Inc. | 97% | Specializes in pharmaceutical intermediates and can accommodate bulk quote requests. |

| MySkinRecipes | 95% | A supplier catering to various chemical synthesis needs.[3] |

It is imperative to note that several structurally related compounds exist, and care must be taken to procure the correct isomer. For instance, 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS 39585-32-5) is a distinct chemical entity.[4]

Quality Specifications and Analytical Validation

For researchers in drug development, the purity and characterization of starting materials are non-negotiable. A thorough evaluation of the supplier's Certificate of Analysis (CoA) is the first step in quality control.

Key Analytical Techniques for Quality Control:

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. An HPLC analysis of a related compound, 2-((Carboxymethyl)thio)-5-nitrobenzoic acid, utilizes a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[5] A similar system would be suitable for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation, ensuring the correct isomeric form has been supplied.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (carboxylic acids, nitro group).

The following diagram illustrates a typical workflow for qualifying a new batch of this compound.

Applications in Research and Drug Development

Nitrobenzoic acid derivatives are versatile intermediates in pharmaceutical synthesis.[6] The presence of two carboxylic acid groups and a nitro group on the this compound scaffold allows for a variety of chemical transformations.

-

Scaffold for Bioactive Molecules: The core structure can be elaborated to synthesize complex molecules. The nitro group can be reduced to an amine, which then serves as a handle for amide bond formation or the construction of heterocyclic rings.[7] This is a common strategy in the development of novel therapeutics.

-

Intermediate for Analog Synthesis: This compound is a valuable starting material for creating libraries of related compounds for structure-activity relationship (SAR) studies. For example, derivatives of related nitrobenzoic acids have been investigated as potential antibacterial agents.[8]

-

Precursor for Active Pharmaceutical Ingredients (APIs): While direct applications of this compound in approved drugs are not widely documented in the initial search, related compounds like 2-Hydroxy-5-nitrobenzoic acid are crucial for synthesizing drugs like Mesalamine, used to treat inflammatory bowel disease.[9][10] This highlights the potential of the broader class of nitrobenzoic acids in API synthesis.

The following diagram illustrates the central role of this class of molecules in the drug discovery pipeline.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment.[1][2]

-

Safety: According to available safety data, this chemical is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this material. Work should be conducted in a well-ventilated area or a fume hood.

Exemplary Experimental Protocol: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a foundational transformation for this class of compounds.[7] The following is a representative protocol adapted from general methods for nitro group reduction.

Objective: To synthesize 2-Amino-5-(carboxymethyl)benzoic acid.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1 equivalent) in ethanol.

-

Add Tin(II) chloride dihydrate (3-4 equivalents) to the suspension.

-

Slowly add concentrated HCl and heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Self-Validation: The resulting amino acid product should be characterized by NMR and Mass Spectrometry to confirm its structure and by HPLC to assess its purity.

References

-

LookChem. CAS No.26759-50-2,2-[(carboxymethyl)thio]. [Link]

-

Millipore Sigma. This compound | 3898-66-6. [Link]

-

SIELC Technologies. 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. [Link]

-

PubChem. 2-((Carboxymethyl)thio)-5-nitrobenzoic acid | C9H7NO6S | CID 3015315. [Link]

- Google Patents.

-

MySkinRecipes. This compound. [Link]

-

MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

-

ScienceDirect. Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. [Link]

-

Lithionyx Chemicals. 2-Chloro-5-nitrobenzoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. [Link]

Sources

- 1. 3898-66-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 3898-66-6 [sigmaaldrich.cn]

- 3. This compound [myskinrecipes.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 2-((Carboxymethyl)thio)-5-nitrobenzoic acid | SIELC Technologies [sielc.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]

- 9. cionpharma.com [cionpharma.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-(Carboxymethyl)-5-nitrobenzoic Acid Derivatives and Analogs for Drug Discovery

This technical guide provides a comprehensive overview of 2-(carboxymethyl)-5-nitrobenzoic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, potential therapeutic applications, and the underlying structure-activity relationships of this versatile chemical scaffold. While direct research on this specific compound is emerging, we will draw upon the wealth of knowledge available for analogous nitrobenzoic acid derivatives to provide field-proven insights and guide future research.

Introduction: The Therapeutic Potential of Nitrobenzoic Acid Scaffolds

Substituted nitrobenzoic acids are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The presence of a nitro group, a strong electron-withdrawing feature, profoundly influences the electronic properties of the benzene ring, making these compounds valuable pharmacophores in the development of antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The this compound scaffold, with its additional carboxylic acid moiety, offers multiple points for chemical modification, allowing for the generation of a diverse library of compounds with potentially enhanced therapeutic properties.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be approached through several strategic pathways. A key precursor for many of these syntheses is 2-amino-5-nitrobenzoic acid, which is readily synthesizable.[3]

Synthesis of the Key Intermediate: 2-Amino-5-nitrobenzoic Acid

A common and effective laboratory-scale synthesis of 2-amino-5-nitrobenzoic acid proceeds via the nitration of N-acetylaminobenzoic acid, followed by hydrolysis. The initial acetylation of the amino group serves to protect it from oxidation and to direct the nitration to the desired position on the aromatic ring.[3]

Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzoic Acid from N-Acetylaminobenzoic Acid [3]

Step 1: Nitration of N-Acetylaminobenzoic Acid

-

In a 250 mL four-necked flask, prepare a mixture of 38.4 g of sulfuric acid and 20 mL of glacial acetic acid. Cool the mixture to room temperature.

-

With continuous stirring, add 9 g (0.05 mol) of dry N-acetylaminobenzoic acid.

-

After 30 minutes, cool the mixture to 9 °C in an ice-water bath.

-

Slowly add a pre-cooled mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

-

Pour the reaction mixture into 200 mL of ice water to precipitate the solid product. Let it stand overnight.

-

Collect the precipitate by filtration and wash with cold water.

Step 2: Hydrolysis of 5-Nitro-N-acetyl-o-aminobenzoic Acid

-

In a 250 mL four-necked flask, combine 7.5 g (0.0335 mol) of the 5-Nitro-N-acetyl-o-aminobenzoic acid obtained in the previous step, 25 mL of absolute ethanol, and 100 mL of 6 mol/L hydrochloric acid.

-

Reflux the mixture at 81 °C for 1.5 hours.

-

Cool the mixture, and collect the precipitated 2-amino-5-nitrobenzoic acid by filtration.

-

Wash the product twice with water and dry.

Synthesis of Ester and Amide Derivatives

The presence of two carboxylic acid groups in this compound allows for the straightforward synthesis of a variety of ester and amide derivatives. A general and efficient method for esterification involves the use of 2-methyl-6-nitrobenzoic anhydride as a dehydrating agent in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4] This method is advantageous as it proceeds under mild conditions with high chemoselectivity.[4]

Conceptual Experimental Protocol: Synthesis of a this compound Ester

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and the desired alcohol (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

-

In a separate flask, dissolve 2-methyl-6-nitrobenzoic anhydride (1.1 equivalents) in the same anhydrous solvent.

-

Slowly add the 2-methyl-6-nitrobenzoic anhydride solution to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ester.

Amide derivatives can be synthesized using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base like triethylamine.

Synthesis of Analogs

The synthesis of analogs can be achieved by modifying the starting materials. For instance, an analog like 2-carboxy-5-nitrobenzenesulfonic acid can be prepared by the oxidation of 2-methyl-5-nitrobenzenesulfonic acid with a metal hypochlorite in the presence of a metal base.[5]

Experimental Protocol: Synthesis of 2-Carboxy-5-nitrobenzenesulfonic Acid Monopotassium Salt [5]

-

Add 1 kg of 79.8% strength 2-methyl-5-nitrobenzenesulfonic acid (3.67 mol) to a mixture of 371 ml of 40% strength aqueous potassium hydroxide (3.70 mol) and 10.5 L (22.35 mol) of aqueous sodium hypochlorite.

-

Heat the resulting suspension to 65 °C.

-

At this temperature, add 768 ml of 40% strength aqueous potassium hydroxide (7.67 mol) at a rate of 1.07 ml/min.

-

After the addition is complete, continue stirring at 65 °C for another 4 hours.

-

Add 1.4 kg (18.78 mol) of potassium chloride and stir for an additional 30 to 60 minutes.

-

Isolate the product, 2-carboxy-5-nitrobenzenesulfonic acid monopotassium salt, by filtration and dry at 75 °C under reduced pressure.

Biological Activities and Therapeutic Potential

While extensive biological data for this compound derivatives is not yet available, the known activities of related nitrobenzoic acid compounds provide a strong rationale for their investigation in various therapeutic areas.

Antimicrobial Activity

Nitrobenzoic acid derivatives have demonstrated significant potential as antimicrobial agents.[2] For example, derivatives of 2-chloro-5-nitrobenzoic acid have been shown to possess broad-spectrum antibacterial activity.[2] A methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid (compound 1) exhibited potent activity against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to the standard antibiotic gentamicin.[2]

| Compound | Test Organism | Inhibition Zone (mm) |

| Compound 1 | S. aureus ATCC | up to 27 |

| (methylethanolammonium 2-chloro-5-nitrobenzoate) | E. coli | up to 17 |

| Gentamicin (Standard) | S. aureus ATCC | 28 |

| Sxt (Standard) | E. coli | 17 |

| Table 1: Antibacterial activity of a 2-chloro-5-nitrobenzoic acid derivative. Data from[2]. |

The mechanism of antimicrobial action for many nitro-aromatic compounds involves the intracellular reduction of the nitro group to form reactive nitrogen species that can damage microbial DNA and other critical cellular components.[2]

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Activity

-

Media and Inoculum Preparation: Prepare Mueller-Hinton Agar (MHA) and pour into sterile petri dishes. Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Evenly swab the MHA plates with the bacterial suspension.

-

Assay Procedure: Aseptically create wells (e.g., 6 mm diameter) in the seeded agar plates.

-

Compound Application: Add a defined volume (e.g., 50 µL) of the test compound solution (at various concentrations) and control solutions (vehicle and standard antibiotic) to the wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition around each well.

Anticancer Activity

The benzoic acid scaffold is present in numerous compounds with significant anticancer potential.[6] Derivatives of nitrobenzoic acid have been investigated as anticancer agents, with mechanisms of action that include the induction of apoptosis and inhibition of cell cycle progression.[1] Coordination complexes of nitrobenzoic acid derivatives with metals like copper have shown enhanced cytotoxicity against various cancer cell lines.[1] The proposed mechanism for these complexes often involves their interaction with DNA, leading to the disruption of DNA replication and protein synthesis.[1]

dot

Workflow for anticancer drug discovery with nitrobenzoic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition

Benzoic acid derivatives have been identified as inhibitors of various enzymes. For instance, certain 2-hydroxybenzoic acid derivatives have been shown to be selective inhibitors of the sirtuin deacetylase SIRT5, which is a potential therapeutic target in cancer.[7] The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an enzyme inhibitor.[8]

| Compound | Target Enzyme | IC50 (µM) |

| 2-Aminobenzoic acid | Tyrosinase | 4.72 |

| 4-Aminobenzoic acid | Tyrosinase | 20 |

| Table 2: IC50 values of aminobenzoic acid derivatives against tyrosinase. Data from[9]. |

dot

Conceptual diagram of enzyme inhibition.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For benzoic acid derivatives, the nature and position of substituents on the aromatic ring significantly impact their biological activity.

-

Nitro Group: The presence of the nitro group is often critical for antimicrobial activity. Its position and electronic effects can influence the molecule's ability to be reduced to toxic reactive nitrogen species within the target organism.

-

Carboxylic Acid Groups: The two carboxylic acid moieties in this compound provide key hydrogen bond donor and acceptor sites, which can be crucial for binding to the active sites of enzymes or receptors. These groups also influence the compound's solubility and pharmacokinetic properties.

-

Other Substituents: The introduction of other functional groups on the aromatic ring can modulate the lipophilicity, steric profile, and electronic properties of the molecule, thereby affecting its ability to cross cell membranes and interact with its biological target.

Future Directions